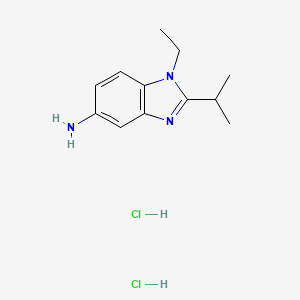

1-Ethyl-2-isopropyl-1h-benzoimidazol-5-ylamine dihydrochloride

Description

Historical Context of Benzimidazole Discovery and Development

The discovery and development of benzimidazole compounds represents one of the most significant achievements in heterocyclic chemistry, with origins tracing back to the mid-twentieth century. Benzimidazole was initially discovered during research on vitamin B12, where the benzimidazole nucleus was identified as a stable platform for drug development. The first investigation into the biological activity of the benzimidazole nucleus was reported in 1944 when Woolley hypothesized that benzimidazoles possessed purine-like structural characteristics and could evoke similar biological responses. This early speculation proved remarkably prescient, as subsequent research demonstrated that the benzimidazole moiety functions as a structural isostere of purine, capable of inhibiting the biosynthesis of nucleic acids and proteins.

The pivotal moment in benzimidazole research occurred in the late 1940s when Brink and colleagues at Folkers laboratory discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B12. This discovery not only established the fundamental importance of benzimidazole structures in biological systems but also revealed that certain derivatives possessed vitamin B12-like activity. The finding catalyzed intense research interest among pharmaceutical companies and academic institutions, leading to the systematic exploration of benzimidazole derivatives for various therapeutic applications.

Throughout the subsequent decades, benzimidazole chemistry evolved rapidly, with significant milestones marking the progression of the field. In 1950, CIBA pharmaceutical company discovered the first benzimidazole derivative opioid agonist, etonitazene, demonstrating the versatility of the benzimidazole scaffold. The 1960s witnessed Fort and colleagues reporting the discovery of benzimidazole derivatives as proton pump inhibitors, while Burton and colleagues in 1965 identified 2-trifluorobenzimidazoles as potent decouplers of oxidative phosphorylation in mitochondria. The pharmaceutical applications continued to expand with the discovery of mebendazole by Janssen Pharmaceutical in 1971, followed by albendazole in 1975, both representing breakthrough anthelmintic agents.

Significance of Disubstituted Benzimidazole Derivatives in Chemical Research

Disubstituted benzimidazole derivatives occupy a central position in contemporary medicinal chemistry due to their exceptional structural diversity and biological activity profiles. The significance of these compounds stems from their ability to undergo selective substitution patterns that dramatically influence their physicochemical properties and biological interactions. Research has demonstrated that 1,2-disubstituted benzimidazoles can be synthesized through various methodologies, with recent advances focusing on environmentally friendly approaches using microwave-assisted synthesis under mild conditions.

The synthetic accessibility of disubstituted benzimidazole derivatives has been enhanced through the development of catalytic systems that enable efficient formation of complex substitution patterns. Phosphoric acid has emerged as a particularly effective homogeneous catalyst for the synthesis of 1,2-disubstituted benzimidazoles, achieving excellent yields between 61-89% within short reaction times of 13-30 minutes under mild conditions. This methodology represents a significant advancement over traditional synthetic approaches that often required harsh conditions and extended reaction times.

The structural versatility of disubstituted benzimidazoles extends beyond simple alkyl substitution patterns to include complex heterocyclic modifications and functional group incorporations. Research has shown that the addition of substituents to benzimidazole rings at different positions can significantly impact properties such as melting point and solubility in organic and polar solvents. The presence of two nitrogen atoms in the imidazole group generally causes polarity, resulting in enhanced solubility in organic solvents and greater solubility in polar solvents, while the addition of non-polar substituents can improve solubility in non-polar solvents.

| Substitution Pattern | Melting Point Impact | Solubility Characteristics | Structural Stability |

|---|---|---|---|

| 1-Position substitution | Reduction in melting point | Enhanced organic solvent solubility | Maintained up to 300°C |

| 2-Position substitution | Variable depending on group | Improved polar solvent interaction | High thermal stability |

| 5-Position substitution | Minimal impact | Dependent on functional group | Enhanced reactivity |

| Multiple substitutions | Cumulative effects | Complex solubility profiles | Modified stability characteristics |

Research Importance of Amino-Substituted Benzimidazoles

Amino-substituted benzimidazoles represent a particularly significant class of compounds within the broader benzimidazole family, distinguished by their enhanced biological activity and unique chemical reactivity profiles. The introduction of amino functionality into the benzimidazole framework creates compounds with diverse pharmacological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antihypertensive, and antimalarial properties. These compounds demonstrate exceptional versatility in medicinal chemistry applications due to their ability to form hydrogen bonds, participate in π-π stacking interactions, and engage in hydrophobic interactions with biological macromolecules.

The research significance of amino-substituted benzimidazoles is exemplified by compounds such as 2-aminobenzimidazole, which serves as a fundamental building block for more complex derivatives. This compound demonstrates remarkable physicochemical properties, including a molecular formula of C7H7N3, molecular weight of 133.15 g/mol, and melting point range of 229-234°C. The chemical characteristics of 2-aminobenzimidazole include its ability to neutralize acids in exothermic reactions to form salts plus water, making it compatible with various chemical environments while remaining potentially incompatible with isocyanates, halogenated organics, and peroxides.

Recent research has revealed that amino-substituted benzimidazoles possess unique photochemical properties that contribute to their biological activities. Fluorescence spectroscopy and laser flash photolysis studies have demonstrated that 2-aminobenzimidazole exhibits solvent-dependent emission lifetimes and quantum yields, with direct laser flash photolysis at 266 nm revealing complex excited state behavior. These photochemical characteristics suggest potential applications in photodynamic therapy and fluorescence-based detection systems.

The antimicrobial properties of amino-substituted benzimidazoles have been extensively documented, with studies demonstrating significant activity against both Gram-positive and Gram-negative bacteria. Research has shown that 2,5-disubstituted benzimidazoles bearing electron-withdrawing groups exhibit potency against mycobacteria, with minimal inhibitory concentration values ranging from 6.25-25 μg/mL. The cytotoxicity assessments have revealed very low toxicity profiles for these compounds against macrophage cell lines, indicating favorable therapeutic indices.

| Compound Type | Antimicrobial Activity | Cytotoxicity Profile | Molecular Target | Research Applications |

|---|---|---|---|---|

| 2-Aminobenzimidazole | Broad spectrum | Low toxicity | DNA intercalation | Drug development |

| 2,5-Disubstituted derivatives | High potency | Minimal cytotoxicity | FtsZ protein | Tuberculosis research |

| Amino-trisubstituted forms | Moderate activity | Variable toxicity | Multiple targets | Lead optimization |

| Halogenated amino derivatives | Enhanced activity | Acceptable profiles | Specific enzymes | Targeted therapy |

Positioning of 1-Ethyl-2-isopropyl-1H-benzimidazol-5-ylamine dihydrochloride in Contemporary Chemical Research

1-Ethyl-2-isopropyl-1H-benzimidazol-5-ylamine dihydrochloride occupies a unique position within contemporary benzimidazole research as a multiply substituted derivative that incorporates several significant structural modifications. The compound possesses the Chemical Abstracts Service registry number 1185134-36-4 and demonstrates a molecular formula of C12H19Cl2N3 in its dihydrochloride salt form, with a molecular weight of 276.21 g/mol. The free base form exhibits a molecular formula of C12H17N3 with an average molecular mass of 203.289 g/mol and a monoisotopic mass of 203.142248 g/mol.

The structural complexity of 1-Ethyl-2-isopropyl-1H-benzimidazol-5-ylamine dihydrochloride reflects contemporary trends in medicinal chemistry toward the development of increasingly sophisticated molecular architectures. The compound features three distinct substitution sites: the ethyl group at nitrogen-1 provides lipophilic character and potential for enhanced membrane permeability, the isopropyl substituent at carbon-2 offers steric bulk that may influence receptor binding selectivity, and the amino group at carbon-5 provides a site for hydrogen bonding interactions and potential metabolic modifications.

Contemporary research methodologies for benzimidazole derivatives have increasingly focused on understanding structure-activity relationships through computational approaches and molecular docking studies. Recent investigations have demonstrated that benzimidazole derivatives can exhibit enhanced binding affinity with target proteins through strategic substitution patterns. Molecular docking analyses using AutoDock Tools have revealed that novel 1,2-disubstituted benzimidazole derivatives can show greater binding affinity with receptor proteins compared to standard drugs, with 11 out of 14 tested derivatives demonstrating superior binding characteristics with Topoisomerase-II enzyme.

The positioning of 1-Ethyl-2-isopropyl-1H-benzimidazol-5-ylamine dihydrochloride within current research paradigms is further enhanced by advances in synthetic methodologies that enable efficient preparation of complex substituted benzimidazoles. The compound represents the culmination of synthetic strategies that have evolved from simple condensation reactions to sophisticated multi-step procedures involving selective alkylation and functionalization reactions. Modern synthetic approaches have demonstrated that erbium triflate catalysis can achieve quantitative yields superior to 96% for related disubstituted benzimidazole derivatives under microwave irradiation conditions.

| Research Parameter | Current Status | Future Directions | Technological Requirements | Expected Outcomes |

|---|---|---|---|---|

| Synthesis Efficiency | High yields achieved | Scalable methodologies | Advanced catalytic systems | Industrial viability |

| Structural Characterization | Complete analysis | Dynamic studies | Advanced spectroscopy | Comprehensive understanding |

| Biological Evaluation | Initial screening | Detailed mechanisms | High-throughput systems | Therapeutic applications |

| Computational Modeling | Basic docking | Molecular dynamics | Supercomputing resources | Predictive capabilities |

Properties

IUPAC Name |

1-ethyl-2-propan-2-ylbenzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3.2ClH/c1-4-15-11-6-5-9(13)7-10(11)14-12(15)8(2)3;;/h5-8H,4,13H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZICSUVOAYWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)N)N=C1C(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine dihydrochloride (CAS Number: 879037-89-5) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C₁₂H₁₇N₃·2HCl

- Molecular Weight : 203.283 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 383.4 °C at 760 mmHg

- Flash Point : 185.7 °C

Research indicates that compounds in the benzoimidazole class often exhibit a range of biological activities, primarily through interactions with various biological targets:

- Antimicrobial Activity : Compounds similar to benzoimidazoles have shown significant antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

- Anticancer Properties : Studies have demonstrated that benzoimidazole derivatives can induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and pathways such as NF-κB signaling, which is crucial in the inflammatory response.

Case Studies and Research Findings

Detailed Research Findings

- Antimicrobial Studies : In a comprehensive evaluation, various derivatives of benzoimidazoles were tested against multiple bacterial and fungal strains. The results highlighted significant antimicrobial activity, particularly from compounds with halogen substitutions on the aromatic ring .

- Cytotoxicity Assays : The cytotoxic effects were assessed using the MTT assay on several cancer cell lines, including breast and lung cancer cells. The results showed that specific derivatives had IC₅₀ values below 20 µM, indicating strong potential for further development as anticancer agents .

- Mechanistic Insights : Molecular docking studies suggested that these compounds bind effectively to target proteins involved in cell cycle regulation and apoptosis, providing insights into their mechanisms of action .

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine dihydrochloride is primarily studied for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development against several diseases.

- Anticancer Activity : Preliminary studies suggest that benzimidazole derivatives exhibit anticancer properties by inhibiting specific pathways involved in cancer cell proliferation. Research indicates that compounds similar to 1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine can induce apoptosis in cancer cells, making it a focus for further investigation in oncology .

Proteomics Research

This compound is utilized in proteomics to study protein interactions and functions. Its ability to bind to specific proteins makes it valuable for:

- Target Identification : By tagging proteins of interest, researchers can track their interactions and modifications within cellular environments.

- Biomarker Discovery : The compound aids in identifying potential biomarkers for diseases by analyzing protein expression profiles altered in pathological states .

Case Study 1: Anticancer Research

A study conducted on the efficacy of benzimidazole derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The compound was shown to inhibit cell growth and induce apoptosis through the activation of caspase pathways.

Case Study 2: Protein Interaction Studies

In a proteomics study, researchers employed this compound to investigate the interaction between specific kinases and their substrates. The findings revealed critical insights into signaling pathways that could be targeted for therapeutic intervention in diseases such as diabetes and cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine dihydrochloride and related compounds:

Structural and Functional Insights:

- In contrast, 2-ethyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride has less steric hindrance, which may favor different interaction profiles.

- Salt Form : Like putrescine dihydrochloride and levocetirizine dihydrochloride , the dihydrochloride salt improves water solubility, critical for in vitro assays and formulation stability.

- Applications : While levocetirizine dihydrochloride is a marketed drug , the target compound and its benzimidazole analogs are primarily research tools. Their amine functionality allows for further functionalization, as seen in pharmaceutical intermediates .

Research Findings:

- Synthesis Challenges : Benzimidazole derivatives often require multi-step syntheses involving cyclization and substitution reactions. The dihydrochloride form is typically generated via acid treatment of the free base .

- Analytical Methods: HPLC and FTIR are standard for characterizing such compounds, as noted in pharmaceutical monographs .

Q & A

Q. 1.1. What are the critical parameters for optimizing the synthesis of 1-ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine dihydrochloride?

The synthesis of substituted benzimidazole derivatives typically involves cyclization reactions using precursors like o-phenylenediamine derivatives under acidic conditions. Key parameters include:

- Temperature control : Reactions often require refluxing in polar aprotic solvents (e.g., ethanol or DMF) at 80–100°C to ensure complete cyclization .

- Catalyst selection : Acid catalysts (e.g., HCl or H₂SO₄) are critical for protonating intermediates and driving the reaction forward .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel) is used to isolate the dihydrochloride salt with ≥95% purity .

Q. 1.2. How can researchers characterize the solubility and stability of this compound in aqueous buffers?

- Solubility profiling : Test solubility in phosphate-buffered saline (PBS) at pH 7.4 and simulate physiological conditions. Use UV-Vis spectroscopy to detect precipitation or degradation .

- Stability assays : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC with a C18 column .

Q. 1.3. What spectroscopic techniques are most effective for structural confirmation?

- NMR : ¹H and ¹³C NMR (in DMSO-d₆) to verify substitution patterns on the benzimidazole core (e.g., ethyl and isopropyl groups at positions 1 and 2) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~ 278.2 g/mol) .

Advanced Research Questions

Q. 2.1. What mechanisms underlie the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Docking studies : Use software like AutoDock Vina to model interactions with kinase domains or GPCRs, focusing on hydrogen bonding with the amine group and hydrophobic interactions from the ethyl/isopropyl substituents .

- In vitro assays : Test inhibition of kinases (e.g., JAK2 or EGFR) using fluorescence-based ADP-Glo™ assays .

Q. 2.2. How can researchers resolve contradictions in biological activity data across studies?

- Meta-analysis : Compare IC₅₀ values from independent studies using standardized assays (e.g., MTT for cytotoxicity). Account for variables like cell line heterogeneity or solvent effects (e.g., DMSO vs. saline) .

- Dose-response validation : Replicate conflicting experiments with tighter control of compound purity (HPLC ≥98%) and exposure time .

Q. 2.3. What computational models predict the compound’s reactivity in novel synthetic pathways?

- DFT calculations : Use Gaussian 16 to simulate reaction pathways for functionalizing the benzimidazole core (e.g., halogenation at position 5). Analyze frontier molecular orbitals to predict regioselectivity .

- Retrosynthetic planning : Apply tools like Synthia™ to design routes leveraging cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .

Q. 2.4. How does the compound’s physicochemical profile influence its performance in high-throughput screening (HTS)?

- LogP optimization : Adjust substituents to achieve LogP ~2–3 (via ChemAxon software) for membrane permeability while retaining aqueous solubility .

- Aggregation screening : Use dynamic light scattering (DLS) to detect colloidal aggregates in HTS buffers, which may cause false positives .

Methodological Frameworks

Q. 3.1. Designing dose-response studies for in vivo toxicity assessment

- Animal models : Use Sprague-Dawley rats with escalating doses (10–100 mg/kg) administered intravenously. Monitor hematological parameters (e.g., ALT/AST for hepatotoxicity) .

- PK/PD modeling : Fit data to non-linear mixed-effects models (NONMEM®) to correlate plasma concentration with adverse effects .

Q. 3.2. Strategies for scaling up synthesis without compromising yield

- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., overalkylation) .

- Quality-by-design (QbD) : Use DOE (Design of Experiments) to optimize parameters like residence time and catalyst loading .

Future Research Directions

- Target identification : Apply CRISPR-Cas9 screening to map genetic vulnerabilities linked to the compound’s bioactivity .

- Polypharmacology profiling : Use proteome-wide affinity chromatography (e.g., CETSA) to identify off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.